molecular formula C9H16BrO4 B606386 Bromo-PEG2-CH2CO2tBu CAS No. 1807518-63-3

Bromo-PEG2-CH2CO2tBu

Cat. No. B606386
M. Wt: 268.13
InChI Key: LKVRWBTYMJIGLN-UHFFFAOYSA-N
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Description

Bromo-PEG2-CH2CO2tBu is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Bromo-PEG2-CH2CO2tBu is C10H19BrO4 . It has a molecular weight of 283.2 g/mol . The structure contains a bromide group and a t-butyl protected carboxyl group .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG2-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromo-PEG2-CH2CO2tBu has a molecular weight of 283.2 g/mol . It is a PEG derivative, which means it has increased solubility in aqueous media .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Synthesis : Bromo-functionalized polyethylene glycol (PEG) derivatives have been utilized as efficient and recyclable catalysts. For instance, they are used in the synthesis of 5-aryl-2-oxazolidinones from carbon dioxide and aziridines under solvent-free conditions, showcasing high yield and excellent regioselectivity (Du, Wu, Liu, & He, 2008).

  • Synthesis of Acid Derivatives : Another application is the efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives, using PEG-bound bromo compounds, yielding high-purity products (Huang, Huang, Sheng, Wang, Guo, & Jiang, 2007).

Biotechnological and Pharmaceutical Applications

  • Peptide and Protein PEGylation : Bromo-PEG compounds are critical in the PEGylation of peptides and proteins, a process that improves the pharmacokinetic properties of therapeutic proteins and peptides. This modification shields antigenic and immunogenic epitopes and alters their biodistribution (Roberts, Bentley, & Harris, 2002).

  • Nanoparticle Research : In the development of nanoparticles, the surface conformation of PEG influences the protein corona of PEG-modified single-walled carbon nanotubes, which is significant for their biological performance (Sacchetti et al., 2013).

Environmental and Green Chemistry

  • Green Synthesis Methods : Bromo-PEG compounds facilitate environmentally friendly synthetic processes. For example, PEG-functionalized catalysts are used for the efficient conversion of carbon dioxide into value-added chemicals under mild conditions, exemplifying a green approach to chemical synthesis (Yang, Zhao, He, Gao, & Yin, 2012).

  • Phase Transfer Catalysts : These compounds also serve as effective phase transfer catalysts in chemical reactions, such as the dehydrohalogenation of bromooctane, demonstrating their versatility and efficiency in various chemical transformations (Jin, Ido, & Goto, 1999).

Future Directions

Bromo-PEG2-CH2CO2tBu is used in proteomics research and drug delivery . Its future directions could involve further exploration of its applications in these areas.

properties

IUPAC Name

tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOVLGAAQMGPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163748
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-CH2CO2tBu

CAS RN

1807518-63-3
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[2-(2-bromoethoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromo-PEG2-CH2CO2tBu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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